Cas no 874285-20-8 (2-(2-chloro-3-fluorophenyl)acetonitrile)

2-(2-chloro-3-fluorophenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, 2-chloro-3-fluoro-
- Z1198263827
- 2-(2-chloro-3-fluorophenyl)acetonitrile
- 874285-20-8
- AKOS006314977
- EN300-126120
- 2-Chloro-3-fluorobenzeneacetonitrile
- MFCD09924044
- CS-0135366
- AS-43823
- SCHEMBL20345654
- DTXSID801291468
-
- インチ: InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
- InChIKey: SNWZECDZPCGLBA-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)F)Cl)CC#N
計算された属性
- 精确分子量: 169.0094550g/mol
- 同位素质量: 169.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 23.8Ų
2-(2-chloro-3-fluorophenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126120-0.1g |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 0.1g |
$265.0 | 2023-05-03 | |
Enamine | EN300-126120-1.0g |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 1g |
$762.0 | 2023-05-03 | |
TRC | C374233-50mg |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 50mg |
$ 185.00 | 2022-04-28 | ||
Enamine | EN300-126120-0.05g |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 0.05g |
$177.0 | 2023-05-03 | |
Enamine | EN300-126120-1000mg |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95.0% | 1000mg |
$762.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206006-1g |
2-(2-Chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 1g |
¥6466.00 | 2024-04-27 | |
Aaron | AR01A5B9-10g |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 10g |
$8516.00 | 2023-12-15 | |
Enamine | EN300-126120-10000mg |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95.0% | 10000mg |
$6175.0 | 2023-10-02 | |
1PlusChem | 1P01A52X-500mg |
2-(2-chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 500mg |
$796.00 | 2024-04-20 | |
A2B Chem LLC | AV51961-100mg |
2-(2-Chloro-3-fluorophenyl)acetonitrile |
874285-20-8 | 95% | 100mg |
$314.00 | 2024-04-19 |
2-(2-chloro-3-fluorophenyl)acetonitrile 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-(2-chloro-3-fluorophenyl)acetonitrileに関する追加情報
Introduction to 2-(2-chloro-3-fluorophenyl)acetonitrile (CAS No. 874285-20-8)
2-(2-chloro-3-fluorophenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 874285-20-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitriles, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The presence of both chloro and fluoro substituents in its aromatic ring structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-(2-chloro-3-fluorophenyl)acetonitrile contribute to its reactivity and utility in various chemical transformations. The chloro group, located at the 2-position of the phenyl ring, serves as a good leaving group in nucleophilic substitution reactions, while the fluoro substituent at the 3-position introduces electron-withdrawing effects that can influence the overall reactivity and electronic properties of the molecule. These characteristics make it a preferred building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing both chloro and fluoro groups. These substituents are known to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity, which are critical factors in drug design. The 2-(2-chloro-3-fluorophenyl)acetonitrile molecule has been investigated as a precursor in the synthesis of various bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling applications of 2-(2-chloro-3-fluorophenyl)acetonitrile is in the development of targeted cancer therapies. Researchers have leveraged its structural framework to create small-molecule inhibitors that selectively interact with specific oncogenic pathways. For instance, studies have demonstrated its utility in generating compounds that inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The ability to fine-tune the electronic properties of the aromatic ring through chloro and fluoro substitutions allows for precise modulation of binding interactions with biological targets.
Furthermore, 2-(2-chloro-3-fluorophenyl)acetonitrile has been explored as a key intermediate in the synthesis of fluorinated heterocycles, which are increasingly recognized for their therapeutic efficacy. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and resistance to metabolic degradation. The compound's versatility in serving as a precursor for such heterocycles has made it a valuable asset in medicinal chemistry libraries.
The synthetic methodologies involving 2-(2-chloro-3-fluorophenyl)acetonitrile have also seen significant advancements. Recent publications highlight innovative approaches for its preparation, including catalytic processes that improve yield and reduce environmental impact. These developments align with the broader trend toward sustainable chemistry practices, ensuring that the compound remains accessible for research and industrial applications without compromising ecological standards.
In addition to its pharmaceutical applications, 2-(2-chloro-3-fluorophenyl)acetonitrile has found utility in agrochemical research. Its structural motifs are reminiscent of those found in herbicides and fungicides, where chloro and fluoro substituents play crucial roles in enhancing biological activity. Researchers are actively investigating derivatives of this compound as potential candidates for next-generation crop protection agents.
The computational modeling of 2-(2-chloro-3-fluorophenyl)acetonitrile has also advanced significantly, with modern computational tools enabling detailed insights into its interactions with biological targets. These studies not only aid in rational drug design but also provide a deeper understanding of structure-activity relationships within this class of compounds. Such computational approaches are becoming indispensable in modern drug discovery pipelines.
Looking ahead, the future prospects for 2-(2-chloro-3-fluorophenyl)acetonitrile appear promising, with ongoing research uncovering new synthetic routes and expanding its applications across multiple domains. As our understanding of molecular interactions continues to evolve, this compound is poised to remain a cornerstone in the development of innovative chemical entities.
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